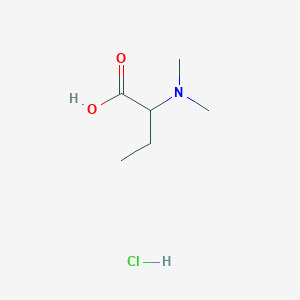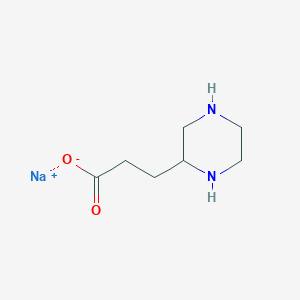
2-(Dimethylamino)butanoic acid hydrochloride
Descripción general
Descripción
“2-(Dimethylamino)butanoic acid hydrochloride”, also known as “4-(Dimethylamino)butyric acid hydrochloride” or “4-(Dimethylamino)butanoic acid hydrochloride”, is a chemical compound commonly used in solution-phase peptide synthesis . It has a molecular weight of 167.63 .
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)butanoic acid hydrochloride” were not found, a related compound, “2-dimethylaminoethyl chloride hydrochloride”, is synthesized using dimethylethanolamine as a raw material. The process involves a chlorination reaction between the dimethylethanolamine and thionyl chloride at a controlled temperature of 5-15°C under an ice water bath condition .Physical And Chemical Properties Analysis
“2-(Dimethylamino)butanoic acid hydrochloride” is a solid substance that is sensitive to air and hygroscopic . It should be stored under dry inert gas and protected from humidity and water . It is incompatible with water and oxidizing agents .Aplicaciones Científicas De Investigación
Sorption of Herbicides to Soil and Organic Matter
- The research on sorption experiments indicates the significant role of soil parameters such as pH, organic carbon content, and iron oxides in understanding the behavior of herbicides like 2,4-D and its analogs. This insight is crucial for environmental management and pollution control strategies (Werner et al., 2012).
Enhancing Protoporphyrin IX Accumulation in Photodynamic Therapy
- The optimization of intralesional protoporphyrin IX content through pretreatment or additives to improve the clinical outcome of photodynamic therapy is discussed. This approach is relevant for treating various dermatological conditions and potentially for other medical applications (Gerritsen et al., 2008).
Organic Corrosion Inhibitors for Industrial Cleaning
- The study on organic corrosion inhibitors highlights their importance in protecting metals during acidic cleaning processes in industry. This knowledge aids in the development of safer and more efficient methods for maintaining and preserving industrial equipment (Goyal et al., 2018).
Biomass-derived Levulinic Acid in Drug Synthesis
- The application of levulinic acid, which shares functional groups with 2-(Dimethylamino)butanoic acid hydrochloride, in drug synthesis demonstrates the potential of biomass-derived chemicals in creating cost-effective, cleaner, and more sustainable pharmaceutical manufacturing processes (Zhang et al., 2021).
Acid Activation of Clays for New Applications
- The review on acid activation of clays, including the use of organic acids, provides insights into creating materials with enhanced surface properties. These activated clays find applications in environmental remediation, nanocomposites, and other innovative uses (Komadel, 2016).
Safety And Hazards
“2-(Dimethylamino)butanoic acid hydrochloride” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(dimethylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-5(6(8)9)7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVKSKAVQYPYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)



![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)


